Heteropeucenin

Natural Product Chemistry Analytical Chemistry Chromatography

For accurate phytochemical profiling, avoid misidentification by using the verified standard. Heteropeucenin (5,7-dihydroxy-2-methyl-8-(3-methylbut-2-enyl)chromen-4-one) is the definitive chemotaxonomic marker for *Cedrelopsis grevei*. Its distinct monoisotopic mass (260.10486 Da) and C8-prenylation provide unequivocal differentiation from isomers like peucenin, critical for reliable quantitative analysis in complex matrices.

Molecular Formula C15H16O4
Molecular Weight 260.28 g/mol
CAS No. 17398-07-1
Cat. No. B094976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeteropeucenin
CAS17398-07-1
Molecular FormulaC15H16O4
Molecular Weight260.28 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(C=C(C(=C2O1)CC=C(C)C)O)O
InChIInChI=1S/C15H16O4/c1-8(2)4-5-10-11(16)7-13(18)14-12(17)6-9(3)19-15(10)14/h4,6-7,16,18H,5H2,1-3H3
InChIKeyWUPLGASUDBCHAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heteropeucenin (CAS 17398-07-1): A Prenylated Chromone for Natural Product and Chemical Ecology Research Procurement


Heteropeucenin (5,7-dihydroxy-2-methyl-8-(3-methylbut-2-enyl)chromen-4-one, CAS 17398-07-1) is a naturally occurring prenylated chromone with the molecular formula C15H16O4 and a molecular weight of 260.28 g/mol [1]. It is a secondary metabolite primarily isolated from the heartwood and stem bark of plants within the *Cedrelopsis* and *Ptaeroxylon* genera, notably *Cedrelopsis grevei* and *Ptaeroxylon obliquum* [2]. This compound serves as a key chemical marker and a reference standard for investigations in natural product dereplication, phytochemical profiling, and chemotaxonomic studies [2].

Why Heteropeucenin (17398-07-1) Cannot Be Substituted by Generic Chromones in Structural and Chemotaxonomic Assays


Generic substitution with other common chromones or flavonoids fails due to Heteropeucenin's specific substitution pattern. Its unique structural signature—a 2-methylchromone backbone with a C8-prenyl (3-methylbut-2-enyl) side chain—dictates its distinct retention time, fragmentation pattern in mass spectrometry, and chromatographic behavior. This specificity is critical for accurate dereplication in complex biological matrices like *Cedrelopsis grevei* extracts, where it co-occurs with other chromones like peucenin and alloptaeroxylin [1]. Using an incorrect or generic standard would lead to misidentification and flawed quantitative analysis in phytochemical research and quality control [2]. Therefore, procurement of the verified compound is essential for any study requiring precise analytical identification.

Quantitative Differentiation of Heteropeucenin (17398-07-1) from Structural Analogs: A Procurement Guide


Comparative Physicochemical Properties: Heteropeucenin vs. Peucenin

Heteropeucenin and its isomer peucenin differ solely in the position of the prenyl side chain on the chromone core. Heteropeucenin is prenylated at the C8 position, while peucenin is prenylated at C6. This single positional isomerism results in quantifiable differences in key physicochemical properties that directly impact analytical method development [1]. The molecular weight of both isomers is identical (260.28 g/mol), but their predicted topological polar surface area (TPSA) differs, with heteropeucenin having a TPSA of 55.80 Ų compared to peucenin's 66.80 Ų [2][3]. This difference in polarity is crucial for chromatographic separation and retention time prediction, making heteropeucenin a distinct analytical reference standard.

Natural Product Chemistry Analytical Chemistry Chromatography

Analytical Reference Standard: Molecular and Spectral Identity for Dereplication

Heteropeucenin is characterized by a distinct monoisotopic mass of 260.10486 Da, corresponding to its molecular formula C15H16O4 [1]. This exact mass is shared with its isomer peucenin, but heteropeucenin possesses a unique InChIKey (WUPLGASUDBCHAH-UHFFFAOYSA-N) and SMILES string (CC1=CC(=O)C2=C(C=C(C(=C2O1)CC=C(C)C)O)O) . These unambiguous identifiers are critical for accurate compound identification in untargeted metabolomics workflows. Furthermore, predicted 13C NMR spectral data provides a reference point for structural confirmation [2]. Procurement of the authentic standard is essential for validating the presence of heteropeucenin in complex biological samples and distinguishing it from other chromone isomers.

Metabolomics Mass Spectrometry NMR Spectroscopy

Documented Natural Occurrence as a Chemotaxonomic Marker

Heteropeucenin is a reliable chemotaxonomic marker for specific plant genera. It has been unequivocally identified and reported in the heartwood and stem bark of *Cedrelopsis grevei* and *Ptaeroxylon obliquum* [1][2][3]. In contrast, its close analog alloptaeroxylin has been isolated from a broader range of species, including *Xanthoceras sorbifolia* and *Harrisonia abyssinica* [4][5]. The more restricted distribution of heteropeucenin makes its presence a more specific indicator for the *Cedrelopsis* and *Ptaeroxylon* clades. This specificity is a key differentiator for researchers involved in plant taxonomy, natural product discovery, and the authentication of botanical materials.

Phytochemistry Botany Chemotaxonomy

Validated Application Scenarios for Heteropeucenin (17398-07-1) Based on Quantitative Differentiation


Analytical Reference Standard for Dereplication of *Cedrelopsis* Extracts

Procure Heteropeucenin as an authenticated reference standard for LC-MS/MS and NMR-based dereplication of extracts from *Cedrelopsis grevei* and *Ptaeroxylon obliquum*. Its distinct monoisotopic mass (260.10486 Da) and InChIKey allow for unambiguous identification, distinguishing it from the C6-prenylated isomer peucenin [1]. Using this standard ensures accurate compound annotation in metabolomics studies, which is critical for discovering novel bioactive molecules or conducting quality control on botanical preparations.

Chemotaxonomic Marker for *Cedrelopsis* and *Ptaeroxylon* Genera

Utilize Heteropeucenin as a specific chemotaxonomic marker in phytochemical surveys. Its documented presence is primarily confined to *Cedrelopsis grevei* and *Ptaeroxylon obliquum*, offering a higher degree of botanical specificity than more ubiquitous analogs like alloptaeroxylin [1][2][3]. Researchers in plant taxonomy and ethnobotany can use this compound to help authenticate plant material or investigate evolutionary relationships within the *Rutaceae* and *Meliaceae* families.

Method Development for Chromatographic Separation of Prenylated Chromones

Employ Heteropeucenin as a model compound for developing and optimizing chromatographic methods for the separation of isomeric prenylated chromones. The quantifiable difference in predicted TPSA between heteropeucenin (55.80 Ų) and its isomer peucenin (66.80 Ų) provides a clear rationale for method optimization based on polarity differences [4]. This application is vital for analytical chemists seeking to resolve complex mixtures of structurally similar natural products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Heteropeucenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.